Cas no 791595-74-9 (6-bromo-1H-1,3-benzodiazol-2-amine)
6-bromo-1H-1,3-benzodiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-1H-Benzimidazol-2-amine
- 5-Bromo-1H-benzo[d]imidazol-2-amine
- 1H-Benzimidazol-2-amine,6-bromo-
- 2-AMINO-5-BROMOBENZIMIDAZOLE
- 2-AMINO-6-BROMO BENZIMIDAZOLE
- 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE
- 5-bromo-1H-1,3-benzodiazol-2-amine
- 5-bromo-1H-benzimidazol-2-amine
- 5-bromo-2-aminobenzimidazole
- 1H-Benzimidazol-2-amine, 5-bromo-
- 6-bromo-1H-benzo[d]imidazol-2-amine
- YLKNNXAMJFCCPY-UHFFFAOYSA-N
- 5-Bromo-1H-benzoimidazole-2-amine
- 2-Amino-6-Bromo-1H-benzimidaZole
- CS-B1
- 6-bromo-1H-1,3-benzodiazol-2-amine
- BS-13536
- 2-amino-6-bromobenzimidazole
- AKOS022473670
- F31179
- 791595-74-9
- CS-B1190
- A1-00540
- MFCD06659788
- AKOS011972913
- SY039615
- Z1270207960
- AM806796
- AB26310
- EN300-94392
- SCHEMBL214526
- A8375
- DTXSID90606999
- FT-0710522
- 1H-Benzimidazol-2-amine, 5-bromo- (9CI)
- 6-Bromo-1H-benzimidazol-2-amine (ACI)
- XH0010
- DB-075560
-
- MDL: MFCD16845541
- Inchi: 1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
- InChI Key: YLKNNXAMJFCCPY-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(NC(N)=N2)=CC=1
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.7
Experimental Properties
- Density: 1.867
- Boiling Point: 425.2°C at 760 mmHg
- Flash Point: 211°C
- Refractive Index: 1.8
- PSA: 54.70000
- LogP: 2.48880
6-bromo-1H-1,3-benzodiazol-2-amine Security Information
- Hazardous Material transportation number:2811
- HazardClass:6.1
- PackingGroup:Ⅲ
6-bromo-1H-1,3-benzodiazol-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-1H-1,3-benzodiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ952-100mg |
6-bromo-1H-1,3-benzodiazol-2-amine |
791595-74-9 | 97% | 100mg |
199CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ952-1g |
6-bromo-1H-1,3-benzodiazol-2-amine |
791595-74-9 | 97% | 1g |
782.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ952-250mg |
6-bromo-1H-1,3-benzodiazol-2-amine |
791595-74-9 | 97% | 250mg |
529CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00035-50g |
5-bromo-1H-benzo[d]imidazol-2-amine |
791595-74-9 | 95% | 50g |
$500 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845793-250mg |
5-Bromo-1H-benzo[d]imidazol-2-amine |
791595-74-9 | 97% | 250mg |
¥470.70 | 2022-09-02 | |
| Fluorochem | 220069-250mg |
2-Amino-5-bromobenzimidazole |
791595-74-9 | 95% | 250mg |
£67.00 | 2022-03-01 | |
| Fluorochem | 220069-1g |
2-Amino-5-bromobenzimidazole |
791595-74-9 | 95% | 1g |
£168.00 | 2022-03-01 | |
| Fluorochem | 220069-5g |
2-Amino-5-bromobenzimidazole |
791595-74-9 | 95% | 5g |
£502.00 | 2022-03-01 | |
| Fluorochem | 220069-10g |
2-Amino-5-bromobenzimidazole |
791595-74-9 | 95% | 10g |
£799.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845793-50mg |
5-Bromo-1H-benzo[d]imidazol-2-amine |
791595-74-9 | 97% | 50mg |
¥153.90 | 2022-09-02 |
6-bromo-1H-1,3-benzodiazol-2-amine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8.0
Production Method 2
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Production Method 4
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Production Method 6
Production Method 7
Production Method 8
1.2 Solvents: Water ; 15 min, cooled
Production Method 9
6-bromo-1H-1,3-benzodiazol-2-amine Raw materials
6-bromo-1H-1,3-benzodiazol-2-amine Preparation Products
6-bromo-1H-1,3-benzodiazol-2-amine Suppliers
6-bromo-1H-1,3-benzodiazol-2-amine Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 6-bromo-1H-1,3-benzodiazol-2-amine
Comprehensive Overview of 6-bromo-1H-1,3-benzodiazol-2-amine (CAS No. 791595-74-9): Properties, Applications, and Industry Insights
6-bromo-1H-1,3-benzodiazol-2-amine (CAS No. 791595-74-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated benzimidazole derivative is characterized by its unique molecular structure, combining a benzodiazole core with a bromo substituent at the 6-position and an amine group at the 2-position. Such structural features make it a valuable intermediate in the synthesis of biologically active molecules.
The growing demand for 6-bromo-1H-1,3-benzodiazol-2-amine is closely tied to its role in developing small molecule therapeutics, particularly in oncology and antiviral research. Recent studies highlight its potential as a kinase inhibitor scaffold, aligning with the industry's focus on targeted cancer therapies. Researchers are also exploring its utility in fluorescence-based probes, capitalizing on the benzimidazole moiety's photophysical properties for diagnostic applications.
From a synthetic chemistry perspective, CAS 791595-74-9 offers versatile reactivity patterns. The bromo group facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-amino functionality enables condensation reactions to form fused heterocycles. This dual reactivity makes it particularly valuable for constructing polycyclic drug candidates, addressing the pharmaceutical industry's need for structurally diverse compound libraries.
Environmental and regulatory considerations for 6-bromo-1H-1,3-benzodiazol-2-amine production have become increasingly important. Manufacturers are adopting green chemistry principles to optimize synthesis routes, reducing hazardous byproducts while maintaining high chemical purity standards. These advancements respond to the growing market preference for sustainable pharmaceutical intermediates.
The analytical characterization of 791595-74-9 typically involves advanced techniques such as HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent technological improvements in high-throughput screening have increased demand for well-characterized building blocks like this compound, particularly in fragment-based drug discovery platforms.
Market trends indicate rising interest in custom synthesis of brominated heterocycles, with 6-bromo-1H-1,3-benzodiazol-2-amine being frequently requested for medicinal chemistry optimization projects. The compound's stability under various storage conditions and compatibility with common organic solvents contribute to its laboratory utility.
Emerging applications in material science are expanding the potential uses of this chemical beyond life sciences. Its incorporation into organic electronic materials is being investigated, particularly for developing charge transport layers in optoelectronic devices. This interdisciplinary potential makes CAS 791595-74-9 a compound of interest across multiple technological sectors.
Quality control specifications for 6-bromo-1H-1,3-benzodiazol-2-amine typically require ≥98% purity, with strict limits on heavy metal contaminants and residual solvents. These standards reflect the compound's use in regulated pharmaceutical development, where ICH guidelines govern impurity profiles throughout the drug discovery pipeline.
Recent patent literature reveals innovative applications of this benzodiazolamine derivative in bioconjugation chemistry, particularly for creating antibody-drug conjugates (ADCs). The bromo group's selective reactivity enables site-specific modifications crucial for developing next-generation targeted therapeutics with improved pharmacokinetic properties.
Supply chain considerations for 791595-74-9 emphasize the importance of reliable chemical sourcing with complete analytical documentation. The compound's increasing use in preclinical research has led to expanded production capacities among specialty chemical manufacturers, ensuring consistent availability for drug discovery programs worldwide.
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